4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-12(2)10-26-20(31)16-8-7-15(19(30)24-14(5)6)9-17(16)28-21(26)25-27(22(28)32)11-18(29)23-13(3)4/h7-9,12-14H,10-11H2,1-6H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUQVYIWDPKQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from commercially available reagentsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to favor the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Triazoloquinazoline vs. Triazoloquinoxaline
- Triazolo[4,3-a]quinazoline (target compound): Combines a triazole ring fused to a quinazoline (pyrimidine + benzene). This system is electron-deficient, favoring interactions with aromatic residues in proteins .
- Triazoloquinoxaline (e.g., compounds from ): Features a quinoxaline (two fused pyrazine-like rings) core. The increased nitrogen content enhances polarity but may reduce membrane permeability compared to quinazoline derivatives .
Imidazo[1,2-a]pyridine Derivatives ()
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate lacks the fused triazole ring but shares a nitrogen-rich scaffold.
Substituent Effects
Alkyl vs. Aromatic Substituents
- Target compound : Branched alkyl groups (isobutyl, propan-2-yl) dominate, favoring lipophilicity (predicted logP ~3.5–4.0). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- For example: Compound 3a (C21H15ClN6O): Melting point 133–135°C, yield 68% . Compound 3d (C21H14ClFN6O): Higher polarity due to fluorine, melting point 181–183°C .
Functional Group Variations
- Carboxamide placement: The target’s dual carboxamide groups (positions 2 and 8) contrast with ’s 4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl) analog, which uses a vinylbenzyl group at position 2.
Melting Points and Solubility
- Branched alkyl substituents in the target compound likely lower melting points compared to aromatic analogs (e.g., 3d: 181–183°C vs. target estimated <150°C).
- Aqueous solubility is expected to be lower for the target due to higher logP, whereas fluorinated analogs (e.g., 3d) may exhibit better solubility .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound 4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule with a complex structure that includes a triazoloquinazoline core. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Molecular Formula : CHNO
- Molecular Weight : 390.44 g/mol
- Structural Characteristics : The presence of a dioxo group and various alkyl substituents enhances its reactivity and solubility.
Antimicrobial Activity
Recent studies have indicated that compounds with similar triazoloquinazoline structures exhibit significant antimicrobial properties. For instance:
- Case Study : A related compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess similar properties .
While specific mechanisms for this compound are not fully elucidated in the literature, related compounds often interact with cellular pathways that regulate cell proliferation and apoptosis. The triazoloquinazoline moiety is known to affect various biological targets such as:
- Enzymatic Inhibition : Compounds in this class may inhibit enzymes critical for bacterial survival.
- Cell Signaling Modulation : Potential interactions with signaling pathways involved in inflammation and immune responses.
Synthesis and Yield
The synthesis of the compound typically involves multi-step processes that yield appreciable amounts of the product. For example:
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Alkylation | 75 |
| 2 | Cyclization | 82 |
| 3 | Purification | 90 |
These yields indicate a robust synthetic pathway conducive to further optimization for biological testing .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial efficacy of the compound. Preliminary results suggest:
- Cytotoxicity : The compound exhibits low cytotoxic effects on human cell lines at therapeutic concentrations.
- Antibacterial Efficacy : Displayed significant inhibition zones in agar diffusion tests against selected bacterial strains.
Discussion
The biological activity of This compound highlights its potential as a therapeutic agent. However, further studies are necessary to fully understand its mechanism of action and optimize its efficacy.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis of this triazoloquinazoline derivative typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A triazole ring can be formed via CuAAC, using a copper catalyst in toluene or DMF at 60–80°C, achieving moderate yields (~21%) .
- Amide Bond Formation: The carboxamide group is introduced via coupling reactions using carbodiimide-based activators (e.g., EDC/HCl) in anhydrous DCM or THF .
- Optimization Strategies: Yield improvements (up to 40–50%) require precise control of solvent polarity, temperature (reflux vs. room temperature), and catalyst loading. For example, using benzyltributylammonium bromide as a phase-transfer catalyst enhances reaction efficiency in biphasic systems .
Q. What spectroscopic techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in the dioxo and carboxamide groups .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and detects synthetic byproducts .
Advanced Research Questions
Q. How can computational methods predict the pharmacological targets of this compound?
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptors (e.g., GABAₐ for anticonvulsant effects). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- QSAR Modeling: Correlate substituent effects (e.g., methylpropyl vs. isopropyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to ambiguous positions (e.g., triazole nitrogens) to clarify splitting patterns in NMR .
- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing quinazoline C8 from triazole C2) .
- X-ray Crystallography: Resolve discrepancies in stereochemistry or regiochemistry by determining the crystal structure .
Q. How can reaction intermediates be optimized to improve scalability?
- Flow Chemistry: Continuous flow systems enhance reproducibility in triazole formation by maintaining consistent temperature and mixing .
- Microwave-Assisted Synthesis: Reduce reaction time for amidation steps (from 12 hours to 30 minutes) while improving yield by 15–20% .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Standardized Assays: Use uniform protocols (e.g., MIC for antimicrobial testing) to minimize variability. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations .
- Metabolite Profiling: LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives) that contribute to bioactivity but are not accounted for in initial screens .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole Formation | CuAAC | CuI, toluene, 80°C, 24h | 21 | |
| Amidation | EDC/HCl | DCM, RT, 12h | 35 | |
| Purification | Column Chromatog. | Hexane/EtOAc (3:1) | >95% purity |
Q. Table 2. Key Spectral Data
| Technique | Key Peaks/Data | Structural Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 1.25 (d, 6H, CH(CH₃)₂) | Methylpropyl group |
| ¹³C NMR | δ 170.2 (C=O) | Quinazoline dioxo moiety |
| HRMS (ESI) | [M+H]⁺ = 530.2345 (calc) | Confirms molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
